molecular formula C26H39N5O8 B12447292 Bis(2,5-dioxopyrrolidin-1-yl) 9-(azidomethyl)heptadecanedioate

Bis(2,5-dioxopyrrolidin-1-yl) 9-(azidomethyl)heptadecanedioate

Cat. No.: B12447292
M. Wt: 549.6 g/mol
InChI Key: IGAIBPMZQMDGIO-UHFFFAOYSA-N
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Chemical Reactions Analysis

Bis(2,5-dioxopyrrolidin-1-yl) 9-(azidomethyl)heptadecanedioate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the azido group to an amine group.

    Substitution: This reaction can replace the azido group with other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

Bis(2,5-dioxopyrrolidin-1-yl) 9-(azidomethyl)heptadecanedioate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Bis(2,5-dioxopyrrolidin-1-yl) 9-(azidomethyl)heptadecanedioate involves its ability to form stable covalent bonds with target molecules. This compound can interact with amine groups in proteins and other biomolecules, facilitating crosslinking and conjugation reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Bis(2,5-dioxopyrrolidin-1-yl) 9-(azidomethyl)heptadecanedioate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C26H39N5O8

Molecular Weight

549.6 g/mol

IUPAC Name

bis(2,5-dioxopyrrolidin-1-yl) 9-(azidomethyl)heptadecanedioate

InChI

InChI=1S/C26H39N5O8/c27-29-28-19-20(11-7-3-1-5-9-13-25(36)38-30-21(32)15-16-22(30)33)12-8-4-2-6-10-14-26(37)39-31-23(34)17-18-24(31)35/h20H,1-19H2

InChI Key

IGAIBPMZQMDGIO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCCCC(CCCCCCCC(=O)ON2C(=O)CCC2=O)CN=[N+]=[N-]

Origin of Product

United States

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